4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol
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Overview
Description
4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol is an organic compound that features both phenolic and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol typically involves the reaction of 4-hydroxybenzylamine with 4-hydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The amine group can also interact with receptors and other biological molecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzylamine: Shares the phenolic and amine functional groups but lacks the additional propyl group.
4-Hydroxyacetophenone: Contains the phenolic group but has a ketone instead of an amine group.
Uniqueness
4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol is unique due to its combination of phenolic and amine groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
88552-70-9 |
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Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
4-[2-[(4-hydroxyphenyl)methylamino]propyl]phenol |
InChI |
InChI=1S/C16H19NO2/c1-12(10-13-2-6-15(18)7-3-13)17-11-14-4-8-16(19)9-5-14/h2-9,12,17-19H,10-11H2,1H3 |
InChI Key |
QMIOJJGNIVHYOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCC2=CC=C(C=C2)O |
Origin of Product |
United States |
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